2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

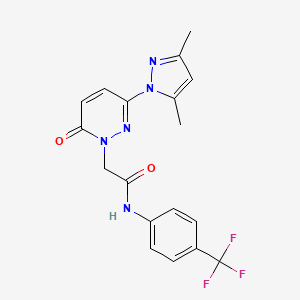

This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 3-position with a 3,5-dimethylpyrazole moiety. The pyridazinone is linked via a methylene bridge to an acetamide group, which is further substituted with a 4-(trifluoromethyl)phenyl ring. The pyridazinone scaffold is known for its hydrogen-bonding capacity, which may influence both crystallinity and biological interactions .

Properties

Molecular Formula |

C18H16F3N5O2 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C18H16F3N5O2/c1-11-9-12(2)26(23-11)15-7-8-17(28)25(24-15)10-16(27)22-14-5-3-13(4-6-14)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) |

InChI Key |

WTRLFWIQDMXXJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of a hydrazine derivative with a 1,4-diketone.

Coupling Reactions: The pyrazole and pyridazine rings are then coupled together using appropriate coupling agents and conditions.

Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone and pyrazole moieties are prime sites for nucleophilic substitution.

Pyridazinone Ring Reactivity :

-

The 6-oxopyridazin-1(6H)-yl group undergoes substitution at positions activated by the electron-withdrawing ketone oxygen. For example, reactions with amines or thiols yield derivatives with modified biological activity.

-

Example : Treatment with primary amines (e.g., methylamine) in polar aprotic solvents (DMF/DMSO) at 80–100°C replaces the oxo group with an amino group.

Pyrazole Ring Reactivity :

-

The 3,5-dimethylpyrazole group participates in electrophilic substitutions, such as nitration or halogenation, under acidic conditions.

Oxidation and Reduction Reactions

The compound’s ketone and acetamide functionalities are susceptible to redox transformations.

Cyclization and Cycloaddition Reactions

The pyridazinone core facilitates cycloaddition reactions:

-

Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.

-

Intramolecular Cyclization : Under basic conditions (e.g., K₂CO₃), the acetamide side chain can cyclize with the pyridazinone ring, forming fused heterocycles.

Acetamide Group Reactivity

The N-(4-(trifluoromethyl)phenyl)acetamide moiety undergoes hydrolysis and condensation:

Hydrolysis :

-

Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding acetic acid and 4-(trifluoromethyl)aniline.

Condensation :

-

Reacts with aldehydes (e.g., benzaldehyde) in the presence of dehydrating agents (e.g., P₂O₅) to form Schiff bases.

Fluorinated Group Transformations

The 4-(trifluoromethyl)phenyl group influences reactivity:

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Side Chain

- Target Compound : N-(4-(Trifluoromethyl)phenyl)acetamide.

- Analog from : N-(6-Methylheptan-2-yl)acetamide.

The trifluoromethylphenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to the alkyl-substituted analog (logP ~2.8–3.2), as calculated using fragment-based methods. This difference may enhance binding to hydrophobic targets or improve blood-brain barrier penetration .

Core Heterocycle Modifications

- Target Compound: Pyridazinone core.

- Analog from : Pyrimidinone core (with additional ethyl and methyl substituents).

Pyrazole Substituent Variations

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, including anti-tumor and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound and its analogs.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 343.29 g/mol. The structure includes a pyrazole ring, a pyridazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step procedures that typically include:

- Formation of the pyrazole ring : Using appropriate precursors like hydrazine derivatives.

- Pyridazine formation : Condensation reactions with carbonyl compounds.

- Final acetamide formation : Reaction with acetic anhydride or acetyl chloride.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to the target compound showed cytotoxic effects on various cancer cell lines, including human carcinoma epithelial cells (HEp-2). The MTT assay indicated that these compounds can inhibit cell viability effectively at concentrations ranging from to .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. Compounds with halogen substitutions on the phenyl ring showed enhanced activity compared to standard antibiotics like metronidazole and nitrofurantoin. The minimum inhibitory concentration (MIC) for the most active compounds was reported at .

Case Study 1: Antibacterial Efficacy

A study involving the synthesis of various pyrazole derivatives revealed that compounds containing halogen groups exhibited superior antibacterial properties. Specifically, derivatives with fluorine and chlorine substitutions were noted for their broad-spectrum activity against multiple strains, with some achieving MBIC values as low as against Staphylococcus aureus ATCC25923 .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of the synthesized compounds on L929 mouse fibroblast cells and HEp-2 cells using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

Data Tables

| Biological Activity | Tested Compounds | MIC (µg/mL) | Cell Line | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|---|

| Antibacterial | Compound 4b | 460 | - | - |

| Antibacterial | Compound 4a | 230 | - | - |

| Antitumor | Compound 5a | - | HEp-2 | 50 |

| Antitumor | Compound 5b | - | L929 | 30 |

Q & A

Q. What are the established synthetic routes for 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and what catalytic systems are most effective?

- Methodological Answer : A palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is a viable approach (similar to methods in ). For pyridazine-pyrazole coupling, Suzuki-Miyaura cross-coupling can be applied:

React 3,5-dimethyl-1H-pyrazole with a brominated pyridazinone precursor.

Use Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a DMF/water solvent system under inert conditions (as in ).

Purify via column chromatography.

Key Catalysts : Pd(PPh₃)₄ (yields ~60–75%) or Pd(OAc)₂ with ligand systems (e.g., XPhos) for improved efficiency .

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF/H₂O | 65–70 | |

| Reductive Cyclization | Pd/C + HCO₂H | THF/MeOH | 55–60 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (as done for related pyridazine-amine derivatives in ).

- Spectroscopy :

- ¹H/¹³C NMR : Identify pyrazole (δ 6.1–6.3 ppm) and trifluoromethylphenyl (δ 7.5–7.8 ppm) protons.

- IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Proteomics : Label-free quantification to study protein binding partners (as in ) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be optimized?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with trifluoromethyl’s electron-withdrawing effects.

- Metabolic Stability : Use liver microsomes to assess oxidative degradation; compare with non-CF₃ analogs.

- SAR Studies : Synthesize analogs with -CF₃ replaced by -Cl, -CH₃, or -OCH₃ to evaluate potency changes .

Q. What strategies resolve contradictions in synthetic yields reported across different methods?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates in Pd-catalyzed reactions).

- Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate formation (e.g., pyridazinone ring closure).

- Optimization : Adjust solvent polarity (e.g., replace DMF with DMAc) or use microwave-assisted synthesis to reduce reaction time .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17).

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes.

- QSAR : Corrogate substituent effects (e.g., pyrazole methyl groups) with IC₅₀ values from kinase assays .

Data Contradiction Analysis Example

Issue : Conflicting yields (55–75%) in Pd-catalyzed methods.

Resolution :

- Hypothesis : Ligand choice and solvent polarity affect catalytic efficiency.

- Testing : Compare Pd(PPh₃)₄ (yield 65%) vs. Pd(dppf)Cl₂ (yield 72%) in DMF vs. DMAc.

- Outcome : DMAc improves solubility of arylboronic acids, increasing yield by 10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.